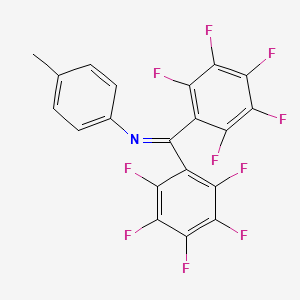
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the methylene bridge of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthalenemethanol using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the naphthalene ring while preserving the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
γ-Eudesmol: A structurally similar compound with a hydroxyl group and a similar naphthalene ring system.
Rosifoliol: Another related compound with similar structural features and functional groups.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is unique due to its specific substitution pattern and the presence of the hydroxyl group at the methylene bridge. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
72928-44-0 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H24O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h15H,4-10H2,1-3H3 |
Clave InChI |
CQGAXKIQOCMVDN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1CC(CC2)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

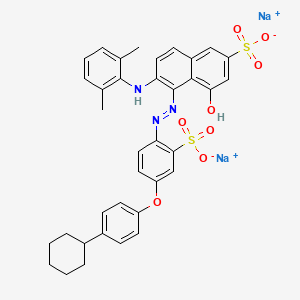




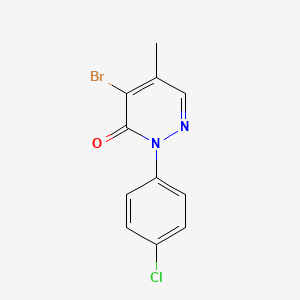
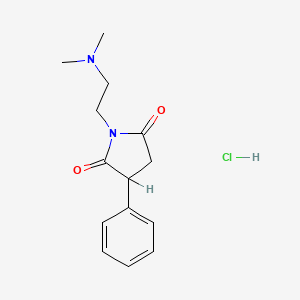
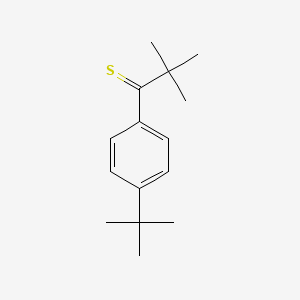
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
